molecular formula C19H17ClN4O B5610214 N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide

Cat. No.: B5610214
M. Wt: 352.8 g/mol
InChI Key: BSNMNTIOZBXLIU-SSDVNMTOSA-N
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Description

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 3-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition results in the accumulation of DNA damage and ultimately leads to cell death .

Comparison with Similar Compounds

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c1-13-5-4-7-16(9-13)21-12-18(25)24-22-11-15-10-14-6-2-3-8-17(14)23-19(15)20/h2-11,21H,12H2,1H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMNTIOZBXLIU-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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